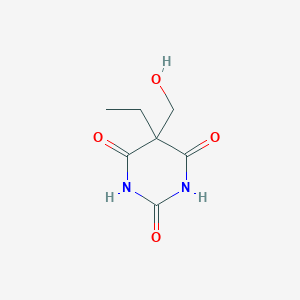
5-Ethyl-5-(hydroxymethyl)-1,3-diazinane-2,4,6-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-Ethyl-5-(hydroxymethyl)-1,3-diazinane-2,4,6-trione” is a synthetic biomaterial that is widely used in the field of regenerative tissues . It is also known as "5-ethyl-5-(hydroxymethyl)-β,β-dimethyl-1,3-dioxane-2-ethanol diacrylate (EHD)" . This compound is used in the creation of polymeric scaffolds, which are designed to guide tissue repair .
Molecular Structure Analysis
The conformational transformations of 5-ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane in the gas phase, as well as in mixtures with chloroform, DMSO, benzene, and water, have been studied using computer simulation at the DFT PBE/3 ζ level of theory .Chemical Reactions Analysis
Cyclic acetal monomers, having two vinyl groups (crosslinker), are helpful for the preparation of hydrolytically degradable polymeric network . For example, hydrogels containing 2-[5-ethyl-5-(hydroxymethyl)-1,3-dioxan-2-yl]-2-methylpropanol diacrylate (EHD) and poly(ethylene glycol) diacrylate (PEGDA) have been synthesized via free radical polymerization of the two diacrylate monomers by redox initiation .作用機序
Target of Action
It’s known that this compound is a cyclic acetal , and cyclic acetals are often used in the design of biodegradable and biocompatible polymers .
Mode of Action
The compound interacts with its targets through a process known as radical polymerization . This process involves the formation of a polymer by the reaction of monomer molecules. In the case of 5-Ethyl-5-(hydroxymethyl)-1,3-diazinane-2,4,6-trione, it’s used as a monomer in the formation of hydrogels .
Biochemical Pathways
It’s known that the compound is involved in the formation of hydrolytically degradable polymeric networks .
Pharmacokinetics
As a cyclic acetal, it’s expected to have good biocompatibility and biodegradability .
Result of Action
It’s known that the compound is used in the formation of hydrogels , which have various applications in tissue engineering .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the conformational transformations of similar compounds have been studied in different environments such as the gas phase and in mixtures with chloroform, DMSO, benzene, and water .
実験室実験の利点と制限
EHT has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, and its effects can be easily measured using various biochemical and physiological assays. However, there are also limitations to its use in lab experiments. It is a complex compound that requires a high degree of expertise in organic chemistry to synthesize, and its effects may vary depending on the dosage and administration method.
将来の方向性
There are several future directions for the research on EHT. One potential application is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to determine the optimal dosage and administration method for EHT in these conditions. Additionally, EHT has potential applications in the field of sports performance, as it has been shown to improve cognitive function and reaction times. Further research is needed to determine the optimal dosage and administration method for EHT in this context. Finally, EHT has potential applications in the field of anti-aging, as it has been shown to have neuroprotective effects on the brain. Further research is needed to determine the optimal dosage and administration method for EHT in this context.
合成法
EHT is synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis process is complex and requires a high degree of expertise in organic chemistry. The final product is a white crystalline powder that is soluble in water and organic solvents.
科学的研究の応用
EHT has been the subject of extensive scientific research due to its potential applications in various fields. It has been shown to have neuroprotective effects on the brain, which makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Safety and Hazards
The safety data sheet for “5-Ethyl-5-(hydroxymethyl)-1,3-diazinane-2,4,6-trione” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to handle the substance with care, wearing protective gloves, clothing, and eye/face protection .
特性
IUPAC Name |
5-ethyl-5-(hydroxymethyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4/c1-2-7(3-10)4(11)8-6(13)9-5(7)12/h10H,2-3H2,1H3,(H2,8,9,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMDNUJFZDRNEKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=O)NC1=O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

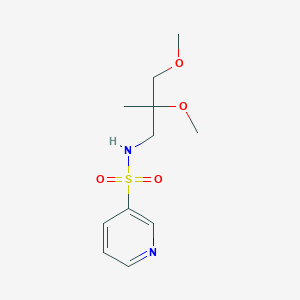
![3-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2859823.png)

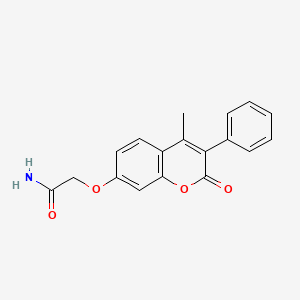

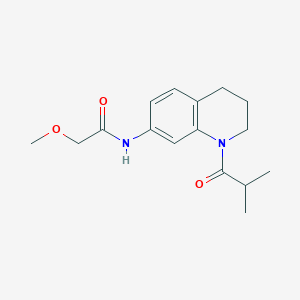
![1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-4,4,4-trifluorobutan-1-one](/img/structure/B2859831.png)
![N-cyclohexyl-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2859832.png)
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1-methyl-1H-indazol-3-yl)methanone](/img/structure/B2859833.png)
![3-(benzenesulfonyl)-7-chloro-N-propan-2-yltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2859836.png)
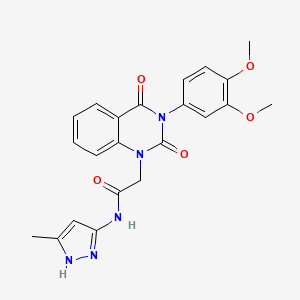
![8-methoxy-2-(thiophen-2-yl)-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2859840.png)
![3-Chloro-1-(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)-2,2-dimethylpropan-1-one](/img/structure/B2859842.png)
